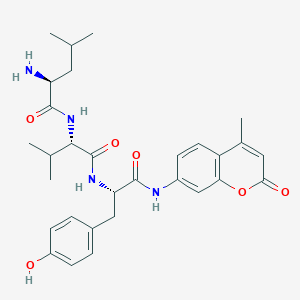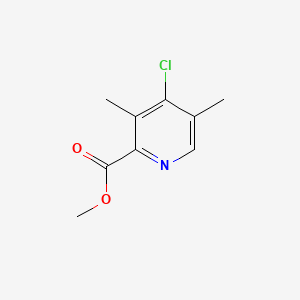
Methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate is a chemical compound with the molecular formula C9H10ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate typically involves the chlorination of 3,5-dimethylpyridine followed by esterification. One common method involves the reaction of 3,5-dimethylpyridine with thionyl chloride to introduce the chlorine atom at the 4-position. The resulting 4-chloro-3,5-dimethylpyridine is then reacted with methanol in the presence of a catalyst to form the ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of chlorinating agents and the potential for hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as methanol or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include amines, thioethers, or other substituted pyridines.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Hydrolysis Products: Hydrolysis yields 4-chloro-3,5-dimethylpyridine-2-carboxylic acid.
Scientific Research Applications
Methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby inhibiting their activity. The chlorine and ester groups can interact with active sites, altering the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
4-Chloro-3,5-dimethylpyridine: Lacks the ester group, making it less reactive in esterification reactions.
Methyl 3,5-dimethylpyridine-2-carboxylate: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
4-Methoxy-3,5-dimethylpyridine:
Uniqueness: Methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate is unique due to the presence of both chlorine and ester functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the production of various complex molecules.
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-5-4-11-8(9(12)13-3)6(2)7(5)10/h4H,1-3H3 |
InChI Key |
VIDMMVQLMVXZOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)

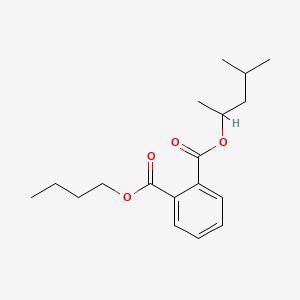
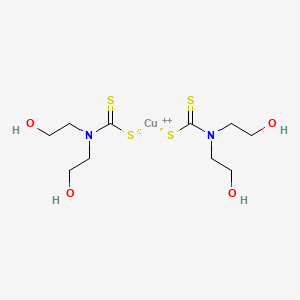


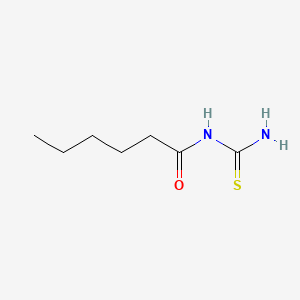
![3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal](/img/structure/B13827299.png)

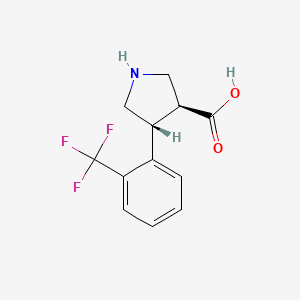

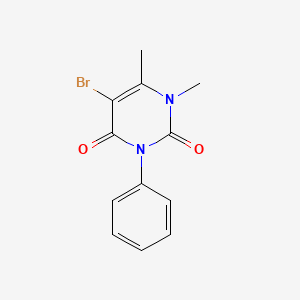
![Para-sulfonatocalix[4]arene](/img/structure/B13827313.png)
